molecular formula C9H8N2O2 B2842123 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1175928-10-5

2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No. B2842123
CAS RN: 1175928-10-5
M. Wt: 176.175
InChI Key: DWVHZFMXMRNERX-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 . It is a solid substance . The IUPAC name for this compound is 2-methylimidazo[1,2-a]pyridine-7-carboxylic acid .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine derivatives involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid can be represented by the SMILES string CC1=CN2C=CC(C(O)=O)=CC2=N1 . The InChI code for this compound is 1S/C9H8N2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h2-5H,1H3,(H,12,13) .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .


Physical And Chemical Properties Analysis

2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid is a solid substance . It has a molecular weight of 176.17 . The compound’s empirical formula is C9H8N2O2 .

Scientific Research Applications

Heterocyclic Chemistry and Complex Formation

Research on heterocyclic compounds similar to 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid has shown significant variability in their chemistry and properties. These compounds, including benzimidazoles and benzthiazoles, exhibit a range of spectroscopic properties, structures, and biological activities. Studies suggest the importance of exploring unknown analogues of these heterocycles for potential advancements in chemistry and biology (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, which share structural similarities with 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid, have been researched for their applications in optoelectronic materials. These compounds are utilized in the development of luminescent small molecules, chelate compounds, and electroluminescent properties, indicating the potential of 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid in the creation of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Organic Synthesis and Catalysis

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those derived from pyridine and indazole, have been extensively studied for their utility as synthetic intermediates and for their biological significance. These compounds have shown amazing functionalities in organic synthesis, catalysis, and drug development, suggesting that 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid could also be of interest in these areas (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Anticancer Agent Development

Knoevenagel condensation, a reaction involving carbonyl functionalities and active methylenes, has been a driving force in generating biologically significant molecules. This reaction, applied to various pharmacophoric aldehydes, including imidazothiadiazole and pyrazole, results in compounds with remarkable anticancer activity. This suggests the potential application of 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid in the synthesis of anticancer agents (Tokala, Bora, & Shankaraiah, 2022).

Drug Development and Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid, has been identified as a privileged heterocycle in drug discovery, showcasing a wide range of medicinal properties. These properties include anticancer, CNS agent activities, anti-infectious, and anti-inflammatory effects. The structural versatility of such compounds suggests that 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid could also serve as a promising building block in the development of new drug-like candidates (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Future Directions

Imidazo[1,2-a]pyridine derivatives have been used in various applications in medicinal chemistry . They are used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients . Future research could explore more potential applications and biological activities of these compounds.

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVHZFMXMRNERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid

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